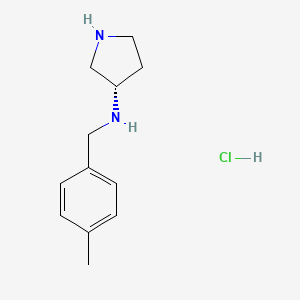

(S)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes. For instance, the paper titled "Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine" describes a stereoselective process that includes an asymmetric Michael addition and a stereoselective alkylation to produce a key intermediate for the preparation of an antibiotic . Although the target compound is different, the methods used for controlling stereochemistry could be relevant for synthesizing "(S)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride".

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The stereochemistry of such compounds is crucial, as it can significantly affect their biological activity and chemical properties. The papers do not provide direct information on the molecular structure of "(S)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride", but the synthesis and analysis of similar compounds suggest that the stereochemistry is an important aspect of the molecular structure .

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specifically for "(S)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride". However, they do discuss reactions of structurally related compounds. For example, the compound N-(5-nitro-2-hydroxybenzylidene)pyridine-4-amine was tested as a corrosion inhibitor, indicating that pyrrolidine derivatives can interact with metal surfaces and potentially form protective layers . This suggests that "(S)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride" might also participate in surface-related chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can vary widely depending on their substituents. The papers do not provide specific data on the physical and chemical properties of "(S)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride". However, the anti-inflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones suggest that pyrrolidine derivatives can have significant biological activity, which is often related to their chemical properties . The solubility, stability, and reactivity of these compounds would be influenced by the presence of functional groups and their position on the pyrrolidine ring.

Scientific Research Applications

Synthesis and Chemical Properties

Pyrrolidine derivatives, including compounds structurally related to "(S)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride," are pivotal in organic synthesis. For instance, pyrrolidine and its derivatives are used as intermediates in the synthesis of complex molecules due to their pronounced aromatic character and extensive delocalization of electrons. They are prepared through various synthetic methods, including condensation reactions with carbonyl-containing compounds (Anderson & Liu, 2000).

The molecule has been implicated in catalysis research, where its structural analogs contribute to the development of catalysts for selective reactions. For example, scandium, yttrium, and lanthanum complexes with pyrrolidine-based ligands have been synthesized and characterized, showing activity in the catalytic dimerization of phenylacetylenes with Z-selectivity (Ge, Meetsma, & Hessen, 2009).

Applications in Medicinal Chemistry and Drug Discovery

- Pyrrolidines play a significant role in medicinal chemistry, where they serve as key scaffolds in drug design and synthesis. Their incorporation into molecules has been explored for enhancing biological activity and pharmacokinetic properties. For instance, novel syntheses of dihydroxyhomoprolines, which are valuable in the development of bioactive compounds, utilize pyrrolidine derivatives in asymmetric syntheses, demonstrating the utility of these compounds in constructing chiral centers (Davies et al., 2013).

Material Science and Engineering Applications

- In material science, pyrrolidine derivatives are utilized in the synthesis of conducting polymers and other materials with specific electronic properties. The structural features of pyrrolidines, such as their ability to form stable, flexible films, make them suitable for applications in electronic devices and sensors (Anderson & Liu, 2000).

properties

IUPAC Name |

(3S)-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c1-10-2-4-11(5-3-10)8-14-12-6-7-13-9-12;/h2-5,12-14H,6-9H2,1H3;1H/t12-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXMHTMAELLWEL-YDALLXLXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2CCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CN[C@H]2CCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-bromophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B2505492.png)

![1-({1-[(2,4-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)-4-methylpiperidine](/img/structure/B2505493.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2505500.png)

![2-[8-(4-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2505501.png)

![2-methyl-1,5,6,7-tetrahydro-9H-dipyrrolo[1,2-a:3',2'-d]pyrimidin-9-one](/img/structure/B2505503.png)

![Ethyl 2-[[2-(azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylate](/img/structure/B2505505.png)

![Methyl 4-[(1-thiophen-3-ylcyclopropyl)methylsulfamoyl]benzoate](/img/structure/B2505513.png)